Cas no 60511-85-5 (Indolo2,3-acarbazole)
Indolo2,3-acarbazole Chemical and Physical Properties
Names and Identifiers
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- Indolo[2,3-a]carbazole
- 11,12-Dihydroindolo[2,3-a]carbazole
- 11,12-Dihyrdoindolo[2,3-a]carbazole
- Indolo[2,3-alpha]carbazole
- Indolo2,3-acarbazole
- Indolo[2,3-a]carbazole, 11,12-dihydro-
- indolo[2,3-α]carbazole
- 11,12-Dihydroindolo[2,3-a]carbazol
- 11,12-dihydro-indolo[3,2-a]carbazole
-
- MDL: MFCD07371389
- Inchi: 1S/C18H12N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19-20H
- InChI Key: NSNKTSSANPWFJA-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C2=C1C1NC3=C(C=1C=C2)C=CC=C3
Computed Properties
- Exact Mass: 256.10000
Experimental Properties
- Density: 1.404
- Melting Point: 371°C(lit.)
- Boiling Point: 569.833°C at 760 mmHg
- Flash Point: 569.833 °C at 760 mmHg
- Refractive Index: 1.924
- PSA: 31.58000
- LogP: 4.95560
- λmax: 357(EtOH)(lit.)
- pka: 16.70±0.30(Predicted)
Indolo2,3-acarbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
Indolo2,3-acarbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Indolo2,3-acarbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 131910-1g |
11,12-Dihydroindolo[2,3-a]carbazole, 97% |
60511-85-5 | 97% | 1g |
$719.00 | 2023-09-09 | |
| Matrix Scientific | 131910-5g |
11,12-Dihydroindolo[2,3-a]carbazole, 97% |
60511-85-5 | 97% | 5g |
$1437.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856686-50g |
Indolo[2,3-a]carbazole |
60511-85-5 | 98% | 50g |
4,500.00 | 2021-05-17 | |
| Fluorochem | 212119-1g |
Indolo[2,3-a]carbazole |
60511-85-5 | 97% | 1g |
£49.00 | 2022-03-01 | |
| TRC | I706455-2.5mg |
Indolo[2,3-a]carbazole |
60511-85-5 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | I706455-5mg |
Indolo[2,3-a]carbazole |
60511-85-5 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | I706455-25mg |
Indolo[2,3-a]carbazole |
60511-85-5 | 25mg |
$ 80.00 | 2022-06-02 | ||
| Chemenu | CM148159-5g |
Indolo[2,3-a]carbazole |
60511-85-5 | 96% | 5g |
$169 | 2021-08-05 | |
| Chemenu | CM148159-10g |
Indolo[2,3-a]carbazole |
60511-85-5 | 96% | 10g |
$292 | 2021-08-05 | |
| Chemenu | CM148159-25g |
Indolo[2,3-a]carbazole |
60511-85-5 | 96% | 25g |
$486 | 2021-08-05 |
Indolo2,3-acarbazole Suppliers
Indolo2,3-acarbazole Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Indolo2,3-acarbazole
Introduction to Indolo[2,3-acarbazole] (CAS No. 60511-85-5)
Indolo[2,3-acarbazole], with the chemical identifier CAS No. 60511-85-5, is a significant compound in the realm of pharmaceutical chemistry and materials science. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and its potential applications in various scientific domains. The indolo[2,3-acarbazole] framework, characterized by its fused indole and carbazole moieties, presents a rich scaffold for chemical modifications and functionalization, making it a versatile building block in drug discovery and material engineering.
The compound's structure consists of a benzene ring fused to a pyrrole ring (indole) and another benzene ring fused to a nitrogen-containing heterocycle (carbazole). This dual-fused system imparts distinct electronic and steric properties that are highly valuable in designing molecules with specific biological activities. The presence of nitrogen atoms in both the indole and carbazole rings allows for various interactions with biological targets, including enzymes and receptors, which is crucial for developing pharmacologically active agents.
In recent years, indolo[2,3-acarbazole] derivatives have been extensively studied for their potential in pharmaceutical applications. One of the most compelling areas of research has been their role as anticancer agents. The unique structural features of indolo[2,3-acarbazole] allow it to interfere with critical cellular processes involved in tumor growth and progression. For instance, studies have shown that certain derivatives can inhibit kinases and other enzymes that are overexpressed in cancer cells, thereby disrupting signaling pathways that promote cell proliferation.
Moreover, the indolo[2,3-acarbazole] scaffold has been explored for its antimicrobial properties. Research indicates that modifications to this core structure can enhance the compound's ability to interact with bacterial cell walls or disrupt essential metabolic pathways in microorganisms. This has led to the development of novel antimicrobial agents that exhibit promising activity against resistant strains of bacteria.
The material science applications of indolo[2,3-acarbazole] are equally fascinating. Due to its conjugated system and aromatic stability, this compound is suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of indolo[2,3-acarbazole] derivatives through chemical modifications allows for the design of materials with specific optoelectronic characteristics. These materials have potential applications in flexible electronics and optoelectronic devices, where lightweight and solution-processable components are highly desirable.
Recent advancements in synthetic chemistry have enabled the development of more sophisticated derivatives of indolo[2,3-acarbazole]. Techniques such as palladium-catalyzed cross-coupling reactions have facilitated the introduction of diverse functional groups into the core structure, expanding the chemical space available for drug discovery. Additionally, computational methods are being employed to predict the biological activity of these derivatives before they are synthesized, significantly reducing the time and resources required for experimental validation.
The pharmaceutical industry has also leveraged high-throughput screening (HTS) technologies to identify lead compounds based on the indolo[2,3-acarbazole] scaffold. These screens have identified several promising candidates that exhibit potent activity against various disease targets. Further optimization of these leads through structure-activity relationship (SAR) studies is ongoing, with the aim of developing novel therapeutic agents that can address unmet medical needs.
In conclusion, Indolo[2,3-acarbazole] (CAS No. 60511-85-5) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for further exploration in drug discovery and material engineering. As research continues to uncover new applications for this molecule, its importance in modern science is likely to grow even further.
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